Sensory Threshold Parity in Wine: MNA vs. MA vs. EA Direct Comparison
In a controlled sensory study of anthranilate esters in wine, the odor thresholds of methyl anthranilate (MA), ethyl-o-aminobenzoate (EA), and dimethyl anthranilate (MNA) were directly compared using a three-alternative forced-choice method. All three compounds exhibited odor thresholds within the identical narrow range of 5 μg/L to 10 μg/L [1]. In a separate wine matrix analysis, the rejection threshold for methyl anthranilate—the concentration at which consumers reject the wine due to 'foxy' labrusca character—was determined to be approximately 300 μg/L [2]. This indicates that while MNA and MA share similar detection sensitivity, MA's characteristic Concord grape note drives consumer rejection at quantifiably higher concentrations in wine applications.
| Evidence Dimension | Odor detection threshold in wine matrix |
|---|---|
| Target Compound Data | 5-10 μg/L (MNA; dimethyl anthranilate) |
| Comparator Or Baseline | Methyl anthranilate (MA): 5-10 μg/L; Ethyl anthranilate (EA): 5-10 μg/L |
| Quantified Difference | No significant difference in detection threshold (all within 5-10 μg/L range) |
| Conditions | Wine matrix; three-alternative forced-choice sensory panel |
Why This Matters
MNA can serve as a functional sensory replacement for MA at equivalent concentrations in wine flavor applications, enabling substitution where MA's Concord grape character or regulatory status is undesirable.
- [1] 国家质检总局2008年科技计划项目. 感官品评结合液相色谱法应用于葡萄酒中邻氨基苯甲酸酯类成分的检测. 2008. View Source
- [2] Perry DM, Byrnes NK, Heymann H, Hayes JE. Rejection of labrusca-type aromas in wine differs by wine expertise and geographic region. Food Quality and Preference. 2019;74:147-154. View Source
